![molecular formula C13H19N3 B2826243 1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine CAS No. 866049-22-1](/img/structure/B2826243.png)
1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction typically takes place in an ethanol solvent to produce a high-purity product.
Análisis De Reacciones Químicas
1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine has several scientific research applications. It is used in the development of novel inhibitors for carbon steel corrosion in acidic environments . Additionally, this compound is employed in the synthesis of key intermediates for pharmaceuticals, such as cefpirome . Its unique structure and reactivity make it a valuable compound in medicinal chemistry and materials science.
Mecanismo De Acción
The mechanism of action of 1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine involves its interaction with molecular targets and pathways. The compound’s heterocyclic structure allows it to form coordinate bonds with metal surfaces, providing corrosion protection through adsorption and surface coverage . This protective layer is formed by electrostatic attraction between the charged metal surface and the protonated inhibitor compound via physical adsorption.
Comparación Con Compuestos Similares
1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine can be compared with other similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . These compounds share a similar core structure but differ in their substituents and specific applications. For example, 2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is another related compound with distinct chemical properties and uses . The unique features of this compound, such as its piperidino group, contribute to its specific reactivity and applications.
Propiedades
IUPAC Name |
4-methyl-2-piperidin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-10-11-6-5-7-12(11)15-13(14-10)16-8-3-2-4-9-16/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBALSUCMJSIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
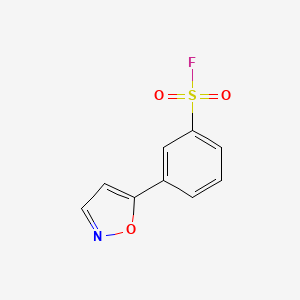
![1-[4-(1,2,4-Triazin-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2826165.png)
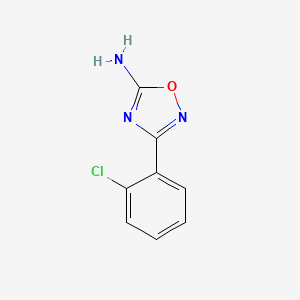

![(Z)-8-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2826171.png)
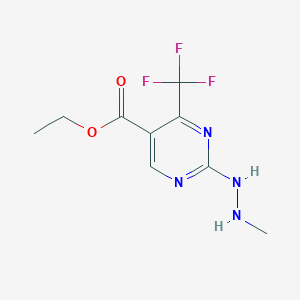

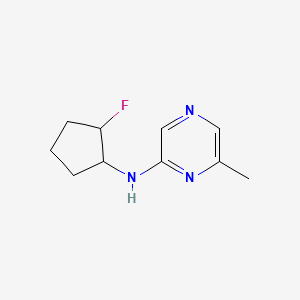

![3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2826176.png)
![Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate](/img/structure/B2826178.png)

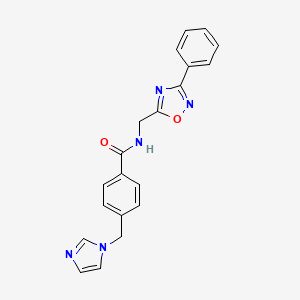
![1-(4-ethylphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2826183.png)
